Methyl (5-carbamothioyl-1H-imidazol-4-yl)carbamate
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Overview
Description
Methyl (5-carbamothioyl-1H-imidazol-4-yl)carbamate is a compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a carbamothioyl group and a carbamate group attached to the imidazole ring. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (5-carbamothioyl-1H-imidazol-4-yl)carbamate can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and allow for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another method involves the use of copper-catalyzed [3 + 2] cycloaddition reactions, which provide multisubstituted imidazoles with high regioselectivity .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (5-carbamothioyl-1H-imidazol-4-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or thioether.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted imidazole derivatives.
Scientific Research Applications
Methyl (5-carbamothioyl-1H-imidazol-4-yl)carbamate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound is used in the development of agrochemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl (5-carbamothioyl-1H-imidazol-4-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function. It can also interact with cellular receptors, leading to changes in signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl (5-carbamothioyl-1H-imidazol-4-yl)carbamate include other imidazole derivatives such as:
Clemizole: An antihistaminic agent.
Omeprazole: An antiulcer agent.
Metronidazole: An antibacterial and antiprotozoal agent.
Uniqueness
What sets this compound apart from other imidazole derivatives is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both carbamothioyl and carbamate groups allows for a broader range of chemical transformations and potential therapeutic applications.
Properties
CAS No. |
59397-68-1 |
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Molecular Formula |
C6H8N4O2S |
Molecular Weight |
200.22 g/mol |
IUPAC Name |
methyl N-(5-carbamothioyl-1H-imidazol-4-yl)carbamate |
InChI |
InChI=1S/C6H8N4O2S/c1-12-6(11)10-5-3(4(7)13)8-2-9-5/h2H,1H3,(H2,7,13)(H,8,9)(H,10,11) |
InChI Key |
CKELEVGQAMHUNK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=C(NC=N1)C(=S)N |
Origin of Product |
United States |
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